molecular formula C20H24N2O4 B12396003 Sortilin antagonist 1

Sortilin antagonist 1

Cat. No.: B12396003
M. Wt: 356.4 g/mol
InChI Key: OWESOSHRVQOBOS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sortilin antagonist 1 is a potent compound known for its ability to inhibit the binding of neurotensin to sortilin, a receptor involved in various physiological and pathological processes. This compound has an inhibition constant (IC50) of 20 nM against neurotensin binding to sortilin .

Preparation Methods

The synthesis of Sortilin antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.

Chemical Reactions Analysis

Sortilin antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Sortilin antagonist 1 is unique in its high potency and specificity for sortilin. Similar compounds include:

This compound stands out due to its high inhibition constant and its broad range of applications in various fields of research .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m0/s1

InChI Key

OWESOSHRVQOBOS-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.